![molecular formula C15H16N2OS B2510467 N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305556-83-4](/img/structure/B2510467.png)
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, also known as CPTH2, is a small molecule inhibitor that has been gaining increasing attention in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways.
Mécanisme D'action
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide works by inhibiting the activity of a specific enzyme known as histone acetyltransferase (HAT). This enzyme is involved in the regulation of gene expression, and its inhibition by N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide can lead to changes in cellular pathways that are important for cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. Additionally, N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has been found to inhibit the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its specificity for HAT inhibition. This allows researchers to investigate the specific effects of HAT inhibition on cellular pathways without the confounding effects of other compounds. However, one limitation of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide is its relatively low potency, which can make it difficult to achieve effective inhibition at lower concentrations.
Orientations Futures
There are several potential future directions for research involving N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide. One area of interest is the development of more potent derivatives of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide that can achieve effective inhibition at lower concentrations. Additionally, further investigation is needed to fully understand the range of biochemical and physiological effects of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, particularly in the context of its potential as a therapeutic agent for cancer and other diseases. Finally, more research is needed to investigate the safety and toxicity of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide, particularly in vivo, to determine its potential as a clinical drug candidate.
Méthodes De Synthèse
The synthesis of N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-bromoacetophenone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with acryloyl chloride to yield the final product, N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific cellular pathways, making it a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-[4-(2-phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-4-13(18)17-14-16-12(10-19-14)15(2,3)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNCURQSSGOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CSC(=N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
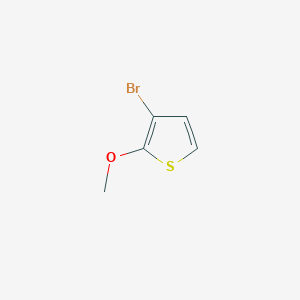
![3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2510394.png)
![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)
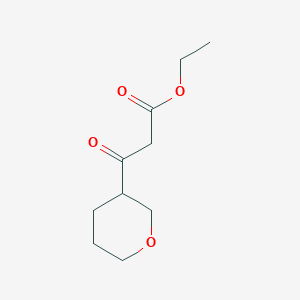
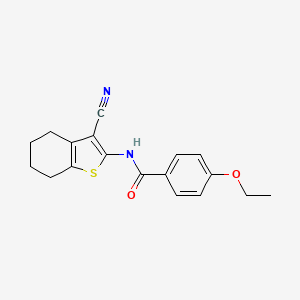
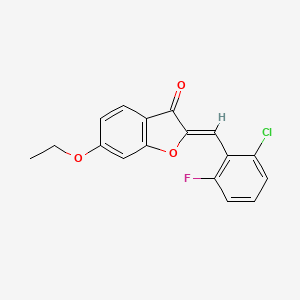
![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)
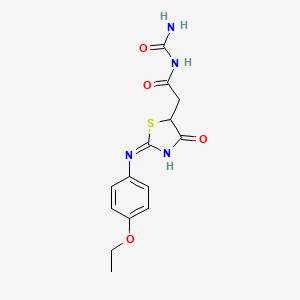
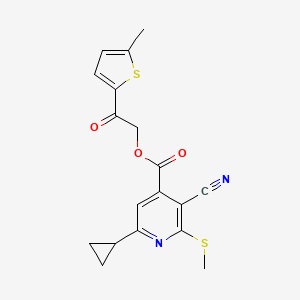
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)
![N-cyclohexyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2510407.png)